molecular formula C19H33ClN2O2 B13780135 2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium chloride CAS No. 69781-73-3

2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium chloride

Cat. No.: B13780135
CAS No.: 69781-73-3
M. Wt: 356.9 g/mol
InChI Key: JYECOOGNUFYJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium chloride is a chemical compound with the molecular formula C19H33ClN2O2 and a molecular weight of 356.931 g/mol. This compound is known for its unique structure, which includes an aminobenzoyl group, a propyl chain, and a nonan-5-ylazanium chloride moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium chloride typically involves the reaction of 4-aminobenzoic acid with propylene oxide to form an intermediate, which is then reacted with nonan-5-ylamine. The final step involves the addition of hydrochloric acid to form the chloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium chloride undergoes various chemical reactions, including:

    Oxidation: The aminobenzoyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reactions are typically carried out in polar solvents like water or methanol, under mild to moderate temperatures.

Major Products Formed

    Oxidation: Nitro derivatives of the aminobenzoyl group.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium chloride is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium chloride involves its interaction with specific molecular targets. The aminobenzoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the nonan-5-ylazanium moiety can interact with lipid membranes. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium bromide
  • 2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium iodide
  • 2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium sulfate

Uniqueness

2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium chloride is unique due to its specific chloride ion, which can influence its solubility, reactivity, and interaction with other molecules. Compared to its bromide, iodide, and sulfate counterparts, the chloride version may exhibit different biological activities and chemical properties.

Properties

CAS No.

69781-73-3

Molecular Formula

C19H33ClN2O2

Molecular Weight

356.9 g/mol

IUPAC Name

1-(nonan-5-ylamino)propan-2-yl 4-aminobenzoate;hydrochloride

InChI

InChI=1S/C19H32N2O2.ClH/c1-4-6-8-18(9-7-5-2)21-14-15(3)23-19(22)16-10-12-17(20)13-11-16;/h10-13,15,18,21H,4-9,14,20H2,1-3H3;1H

InChI Key

JYECOOGNUFYJNK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)NCC(C)OC(=O)C1=CC=C(C=C1)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.